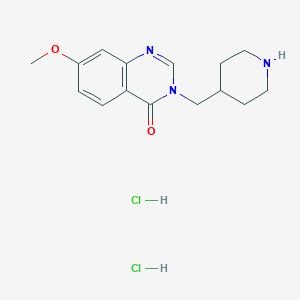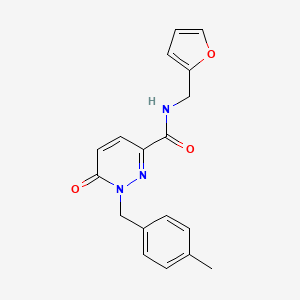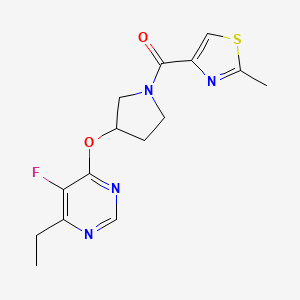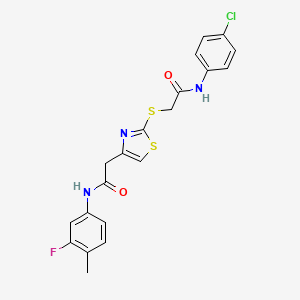![molecular formula C12H8N4O2S B2450715 5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866008-41-5](/img/structure/B2450715.png)
5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione” is a heterocyclic compound that contains a 1,2,4-triazole ring . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These methods typically involve multistep synthetic routes and the use of spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy for structure confirmation .Molecular Structure Analysis
The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . The presence of specific functional groups can be identified through characteristic signals in the IR spectrum .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve the transformation of certain functional groups and the formation of new bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . These properties include melting point, IR spectrum, 1H-NMR spectrum, and 13C NMR spectrum .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound's involvement in the synthesis of heterocyclic compounds is significant. Research has highlighted the synthetic utilities of o-phenylenediamines, which are integral in the preparation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, as well as their azolylthiazole derivatives. These compounds are important in the development of new medicines, especially considering the ongoing search for effective treatments against various types of cancer and antibiotic-resistant pathogens (Ibrahim, 2011).
Antimicrobial and Antitumor Agents
The compound's derivatives, specifically 2,4-thiazolidinediones (TZDs), are recognized for their antimicrobial, antitumor, and antidiabetic properties. These derivatives, known as glitazones, serve as a versatile heterocyclic pharmacophore, offering a wide range of biological activities and opportunities for structural modification. This adaptability and range of biological activities make these compounds particularly attractive for medicinal chemists (Singh et al., 2022).
Pharmacological Importance
The pharmacological importance of derivatives like 1,3-thiazolidin-4-ones, which include classical isosteres like glitazone and rhodanine, cannot be understated. These compounds are present in commercial pharmaceuticals and show promising potential against various diseases. The synthesis of these compounds has a rich history, dating back to the mid-19th century, and continues to be a vital part of medicinal chemistry (Santos et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMTSLWEQCJKK-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)



![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)


![4-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2450644.png)
![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)


![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)
![2-(2-acetamidothiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450653.png)